molecular formula C8H6Cl2F2O2 B1410671 2,6-Dichloro-3-(difluoromethoxy)anisole CAS No. 1803817-64-2

2,6-Dichloro-3-(difluoromethoxy)anisole

Cat. No.: B1410671
CAS No.: 1803817-64-2
M. Wt: 243.03 g/mol
InChI Key: JPVFWTWHGOYFQN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,6-Dichloro-3-(difluoromethoxy)anisole typically involves the reaction of 2,6-dichloroanisole with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

2,6-Dichloro-3-(difluoromethoxy)anisole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)anisole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2,6-Dichloro-3-(difluoromethoxy)anisole can be compared with other similar compounds, such as:

    2,6-Dichloroanisole: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.

    3,5-Dichloro-2-(difluoromethoxy)anisole: Has a different substitution pattern on the anisole ring, potentially leading to variations in reactivity and application.

    2,6-Difluoro-3-(methoxy)anisole: Contains fluorine atoms instead of chlorine, which can influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1,3-dichloro-4-(difluoromethoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-7-4(9)2-3-5(6(7)10)14-8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVFWTWHGOYFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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